molecular formula C10H9NO3 B1471049 N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide CAS No. 1158815-45-2

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide

Cat. No. B1471049
Key on ui cas rn: 1158815-45-2
M. Wt: 195.21 g/mol
InChI Key: MWFLUYFYHANMCM-NZLXMSDQSA-N
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Patent
US07098211B2

Procedure details

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 6.28 g, 157 mmol) in N,N-dimethylformamide (150 mL) under nitrogen at 0° C. was added portion wise N-(2-hydroxyethyl)phthalimide (2, 20 g, 105 mmol). The reaction mixture was then allowed to warm to ambient temperature with stirring for 30 minutes. To a stirred suspension in a separate flask of sodium hydride (60% dispersion in mineral oil, 6.28 g, 157 mmol) in N,N-dimethylformamide (150 mL) under nitrogen at 0° C. was added portion wise methyl 4-chloroacetoacetate (1, 12.1 ml, 105 mmol). The reaction mixture was then allowed to warm to ambient temperature with stirring for 30 minutes. The two reaction mixtures were then combined portion wise and stirred at ambient temperature under nitrogen for 6 hours. After cooling to 0° C., a further portion of sodium hydride (2.0 g, 50.0 mmol) was added. The mixture was stirred for 10 minutes at 0° C., then a further portion of methyl 4-chloroacetoacetate (3.0 ml, 26.0 mmol) was added. The reaction mixture was then stirred at ambient temperature for 18 hours, then poured onto a mixture of ice and saturated ammonium chloride, and then neutralized with aqueous HCl (10 N). The precipitate which formed was filtered off and re-crystallized from ethyl acetate to give a first crop of 3 as a yellow solid. The combined filtrates were extracted with ethyl acetate (3×300 mL). The combined organic layers were washed with saturated brine (2×300 mL) and water (300 mL), dried over MgSO4 and concentrated under reduced pressure to leave a residue which was purified by column chromatography over silica gel (50 g pre-packed Isolute® column) using ethyl acetate/hexane (1:1) as eluent to give a second crop of 3 as a yellow solid, which was combined with the first crop to give methyl 4-((2′-hydroxyethyl)phthalimide)acetoacetate (3) (10.8 g, 34% yield, 95% pure by LCMS and 1H NMR), 1H NMR (400 MHz; CDCl3): δ 8.13 (m, 2H); 7.69 (m, 2H); 4.53 (s, 2H); 3.80 (m, 2H); 3.70 (m, 2H); 3.67 (s, 3H); 3.41 (s, 2H).
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6.28 g
Type
reactant
Reaction Step Three
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].Cl[CH2:18][C:19](=[O:25])[CH2:20][C:21]([O:23][CH3:24])=[O:22].[Cl-].[NH4+].Cl>CN(C)C=O>[CH3:24][O:23][C:21](=[O:22])[CH2:20][C:19](=[O:25])[CH2:18][O:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2[C:8](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]1=[O:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
6.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12.1 mL
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
with stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
STIRRING
Type
STIRRING
Details
stirred at ambient temperature under nitrogen for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at 0° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at ambient temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
re-crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC(COCCN1C(C2=CC=CC=C2C1=O)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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